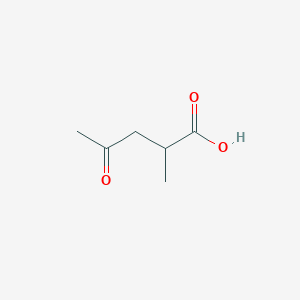

2-Methyl-4-oxopentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15757. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTJTTKEYGHTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280179 | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-83-4 | |

| Record name | 6641-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-oxopentanoic Acid: Chemical Properties, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Methyl-4-oxopentanoic acid is limited in the current scientific literature. Much of the available information pertains to its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), a key metabolite in leucine (B10760876) catabolism. This guide synthesizes the available theoretical and experimental data for this compound and, where relevant, discusses the properties and biological significance of its isomer to provide a comprehensive overview for research and drug development purposes.

Core Chemical Properties and Structure

This compound, also known as α-methyllevulinic acid, is a keto acid with the molecular formula C₆H₁₀O₃. Its structure features a carboxylic acid group and a ketone functional group, making it a bifunctional molecule with potential for diverse chemical reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of this data is computationally predicted due to a lack of extensive experimental validation in published literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | α-Methyllevulinic acid, 2-Methyllevulinic Acid | [3] |

| CAS Number | 6641-83-4 | [1][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][4] |

| Boiling Point | 165 °C at 40 mmHg; 135-137 °C at 10 mmHg | [1][5] |

| Density | 1.09 g/cm³ | [1] |

| Flash Point | 116.5 °C | [1] |

| pKa (Predicted) | 2.65 ± 0.54 | [1] |

| Melting Point | Not available (often cited as N/A) | [6] |

| Solubility | Predicted to be soluble in water and polar organic solvents | [1] |

Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

| Identifier | Value | Source |

| SMILES | CC(CC(=O)C)C(=O)O | [1] |

| InChI | InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | [1][2] |

| InChI Key | UZTJTTKEYGHTNM-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

General Synthesis Approach: Michael Addition

A plausible synthetic route to this compound is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Methodology:

-

Michael Addition: Diethyl methylmalonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a Michael 1,4-addition.

-

Hydrolysis and Decarboxylation: The resulting diester intermediate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat. This process hydrolyzes both ester groups to carboxylic acids and subsequently leads to the decarboxylation of the geminal diacid, yielding the final product, this compound.

-

Purification: The crude product can be purified using standard techniques such as vacuum distillation or column chromatography.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.

Methodology:

-

Derivatization: The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol) under acidic conditions.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation from other components in the sample matrix.

-

MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is a common method for generating a fragmentation pattern that can be used for structural elucidation and confirmation. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is scarce. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₃ (at C2) | 1.2 - 1.4 | Doublet |

| -CH ₂- | 2.5 - 2.8 | Multiplet |

| -CH (CH₃)- | 2.9 - 3.2 | Multiplet |

| -C(=O)CH ₃ | 2.1 - 2.3 | Singlet |

| -COOH | 10.0 - 12.0 | Broad Singlet |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (at C2) | 15 - 20 |

| -C H₂- | 40 - 45 |

| -C H(CH₃)- | 45 - 50 |

| -C(=O)C H₃ | 205 - 215 |

| -C (=O)CH₃ | 30 - 35 |

| -C OOH | 175 - 180 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (Alkyl) | 2850-3000 |

| C=O stretch (Ketone) | ~1715 |

| C=O stretch (Carboxylic acid) | ~1700 |

Biological Significance and Signaling Pathways (Inferred from Isomer)

As previously mentioned, there is a significant lack of information on the biological role of this compound. However, its structural isomer, 4-Methyl-2-oxopentanoic acid (α-ketoisocaproic acid, KIC), is a well-studied intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine. Given the structural similarity, it is plausible that this compound could interact with similar biological pathways, although this requires experimental verification.

Leucine Catabolism and the Role of 4-Methyl-2-oxopentanoic Acid

Leucine is an essential amino acid, and its breakdown is crucial for energy homeostasis, particularly in muscle tissue.

Key Enzymes:

-

Branched-chain aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to KIC.

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA.

Defects in the BCKDH complex lead to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a metabolic disorder known as Maple Syrup Urine Disease (MSUD).

Connection to mTOR Signaling

4-Methyl-2-oxopentanoic acid has been shown to be a signaling molecule that can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. This is particularly relevant in the context of muscle protein synthesis.

The activation of mTORC1 by KIC promotes the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis. This makes the BCAA metabolic pathway a target of interest for conditions related to muscle wasting and for the development of nutritional supplements.

Conclusion and Future Directions

This compound is a compound for which there is a significant gap in experimental data. The information presented in this guide is largely based on theoretical predictions and data from its well-studied isomer, 4-Methyl-2-oxopentanoic acid. For researchers and drug development professionals, this presents both a challenge and an opportunity.

Future research should focus on:

-

Development of a robust and scalable synthesis for this compound to enable further studies.

-

Full experimental characterization of its physicochemical and spectroscopic properties.

-

Investigation of its biological activity , including its potential to interact with enzymes in the BCAA catabolic pathway and its effects on signaling pathways such as mTOR.

-

Comparative studies with 4-Methyl-2-oxopentanoic acid to understand the structure-activity relationship and the impact of the methyl group position on its biological effects.

Such studies will be crucial to determine if this compound has unique properties that could be exploited for therapeutic or other applications.

References

An In-depth Technical Guide to the Synthesis Pathway of 4-Methyl-2-Oxovaleric Acid in Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). In skeletal muscle, the synthesis of KIC is the initial and reversible step in leucine degradation, a process with significant implications for muscle protein metabolism, nitrogen balance, and cellular signaling. This guide provides a comprehensive technical overview of the KIC synthesis pathway in skeletal muscle, including the enzymes involved, regulatory mechanisms, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways. Understanding this pathway is crucial for research into metabolic disorders, sarcopenia, and the development of therapeutic interventions targeting muscle metabolism.

The Core Synthesis Pathway

The synthesis of 4-methyl-2-oxovaleric acid in skeletal muscle is primarily a single-step reaction catalyzed by the mitochondrial enzyme, branched-chain aminotransferase 2 (BCAT2).[1] This reaction involves the reversible transamination of L-leucine.

Reaction:

L-Leucine + α-ketoglutarate ⇌ 4-Methyl-2-oxovaleric acid (KIC) + L-glutamate

Key Enzyme:

-

Branched-chain aminotransferase 2 (BCAT2): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is highly expressed in skeletal muscle mitochondria.[1][2] In contrast, the liver has very low BCAT activity, making skeletal muscle the primary site for the initial catabolism of BCAAs.[2][3] BCAT2 catalyzes the transfer of the amino group from leucine to the amino group acceptor, α-ketoglutarate, resulting in the formation of KIC and glutamate.[1] The substrate preference for BCAT enzymes is typically isoleucine, followed by leucine, and then valine.[1]

The KIC produced can then either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[4][5]

Quantitative Data

The concentrations of leucine and its metabolite KIC in skeletal muscle are dynamic and influenced by various physiological states such as feeding, fasting, and exercise.

Table 1: Concentrations of Leucine and 4-Methyl-2-oxovaleric Acid (KIC) in Human Skeletal Muscle

| Condition | Leucine Concentration (µmol/kg wet wt) | 4-Methyl-2-oxovaleric Acid (KIC) Concentration (µmol/kg wet wt) | Reference(s) |

| Resting (post-absorptive) | ~100-150 | 49.4 ± 4.1 | [6][7] |

| After Intense Exercise | Not consistently reported to change | 78.1 ± 6.5 | [6] |

| Infusion of Leucine | Significantly increased | Significantly increased | [1] |

| Infusion of KIC | Significantly increased | Significantly increased | [1] |

| Starvation (3 days, rat model) | Elevated 1.9- to 2.8-fold | ≤ 25 (intracellular) | [7] |

Table 2: Kinetic Parameters of Branched-Chain Aminotransferase (BCAT)

| Enzyme Source | Substrate | Km | Vmax | Reference(s) |

| Thermus thermophilus BCAT | α-ketoglutarate | 83.5 ± 31.3 mM | 0.18 ± 0.05 U/mg | [8] |

| Escherichia coli BCAT | Various 2-oxoacids | Varies | Varies | [7] |

Regulatory Mechanisms and Signaling Pathways

The synthesis and subsequent degradation of KIC are tightly regulated. While the BCAT2-mediated reaction is reversible, the activity of the subsequent enzyme, BCKDH, is a critical control point.

Regulation of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

The BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle:

-

Inactivation: The BCKDH kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[2][9] Skeletal muscle has a high ratio of BDK to BCKDH, resulting in a generally low activity state of BCKDH in this tissue.[9]

-

Activation: The protein phosphatase 2Cm (PPM1K) dephosphorylates and activates the BCKDH complex.[2][9]

Several factors influence this regulatory cycle:

-

Allosteric Regulation: KIC itself can allosterically inhibit BDK, leading to increased BCKDH activity.[2][10]

-

Exercise: Intense exercise promotes the dephosphorylation and activation of BCKDH.[6]

-

Hormonal Control: Glucocorticoids can activate BCKDH.[11]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis and is intricately linked to BCAA metabolism.

-

Activation by Leucine: Leucine is a potent activator of mTORC1 signaling.[2][4] This activation promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

KIC and mTORC1: KIC can also stimulate mTORC1 signaling, likely through its conversion back to leucine via BCAT2.[12]

-

Insulin (B600854) Signaling: BCAA and their metabolites can influence insulin signaling. Elevated levels of KIC have been shown to suppress insulin-stimulated glucose transport in muscle cells in an mTORC1-dependent manner, potentially contributing to insulin resistance.[12][13]

Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol describes a spectrophotometric assay to determine BCKDH activity in skeletal muscle tissue extracts by measuring the rate of NADH production.

Materials:

-

Homogenization Buffer: 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin.[9]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KPi (pH 7.5), 0.4 mM CoA, 3 mM NAD+, 5% FBS, 2 mM thiamine (B1217682) pyrophosphate, 2 mM MgCl₂, and 86.6 µM α‐keto[1‐¹⁴C]isovalerate (for radioactive assay) or a non-radioactive α-keto acid substrate.[14]

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

Tissue homogenizer.

-

Centrifuge.

Procedure:

-

Tissue Homogenization: Pulverize frozen skeletal muscle tissue in liquid nitrogen. Homogenize the powdered tissue in ice-cold Homogenization Buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the mitochondrial proteins including the BCKDH complex.

-

Enzyme Assay:

-

Add a known amount of the supernatant to the Assay Buffer.

-

Initiate the reaction by adding the α-keto acid substrate (e.g., α-ketoisovalerate).

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

-

Calculation of Activity: Calculate the BCKDH activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. Activity is typically expressed as nmol/min/mg of protein.

Quantification of 4-Methyl-2-oxovaleric Acid by HPLC-MS/MS

This protocol provides a general method for the quantification of KIC in muscle tissue using high-performance liquid chromatography-tandem mass spectrometry.

Materials:

-

Skeletal muscle biopsy sample.

-

Methanol for protein precipitation.

-

Internal standard (e.g., stable isotope-labeled KIC).

-

HPLC system coupled to a tandem mass spectrometer.

-

C18 analytical column.

-

Mobile phases (e.g., A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile).

Procedure:

-

Sample Preparation:

-

Homogenize the muscle tissue in a suitable buffer.

-

Add a known amount of the internal standard.

-

Precipitate proteins by adding cold methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

-

HPLC Separation:

-

Inject the supernatant onto the C18 column.

-

Elute the analytes using a gradient of mobile phases A and B.

-

-

MS/MS Detection:

-

Ionize the eluted compounds using electrospray ionization (ESI) in negative mode.

-

Monitor the specific precursor-to-product ion transitions for KIC and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a standard curve using known concentrations of KIC.

-

Quantify the concentration of KIC in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Western Blot Analysis of BCKDH Phosphorylation

This protocol outlines the procedure for assessing the phosphorylation state of the BCKDH E1α subunit at Serine 293.

Materials:

-

Skeletal muscle lysate.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-BCKDH (Ser293) and anti-total BCKDH.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse muscle tissue in ice-cold RIPA buffer with inhibitors. Centrifuge to remove cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-BCKDH or anti-total BCKDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated BCKDH signal to the total BCKDH signal.

Mandatory Visualizations

Synthesis Pathway of 4-Methyl-2-Oxovaleric Acid

Caption: Synthesis of 4-methyl-2-oxovaleric acid (KIC) from L-leucine in skeletal muscle mitochondria.

Regulation of BCKDH and mTORC1 Signaling

Caption: Regulation of BCAA catabolism and its link to mTORC1 signaling in skeletal muscle.

Experimental Workflow

Caption: A typical experimental workflow for studying KIC synthesis and regulation in skeletal muscle.

References

- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 9. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. researchgate.net [researchgate.net]

- 12. paulogentil.com [paulogentil.com]

- 13. researchgate.net [researchgate.net]

- 14. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of Alpha-Ketoisocaproate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoisocaproate (α-KIC), the keto-analog of the essential branched-chain amino acid (BCAA) leucine (B10760876), is a critical intermediate in mammalian metabolism. Its endogenous production and subsequent catabolism are tightly regulated processes with significant implications for nitrogen homeostasis, energy balance, and cellular signaling. Dysregulation of α-KIC metabolism is a hallmark of several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), and has been implicated in insulin (B600854) resistance and type 2 diabetes. This technical guide provides an in-depth overview of the core principles of endogenous α-KIC production, its metabolic fate, and the analytical methodologies used for its quantification. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to support advanced research and therapeutic development.

The Core Metabolic Pathway of Alpha-Ketoisocaproate Production

The primary route for the endogenous production of α-KIC in mammals is through the reversible transamination of L-leucine.[1] This initial step in leucine catabolism is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2][3] The reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding α-KIC and glutamate.[4][5]

Two main isoforms of BCAT exist in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[2][5] A key feature of BCAA metabolism is the tissue-specific expression of its enzymes. BCAT activity is relatively low in the liver but high in extrahepatic tissues, particularly skeletal muscle.[6][7] Consequently, the majority of dietary leucine undergoes its initial transamination to α-KIC in the muscle.[6][8] This newly synthesized α-KIC is then released into the bloodstream for transport to other tissues, primarily the liver, for further metabolism.[4][6]

The subsequent and irreversible step in α-KIC catabolism is its oxidative decarboxylation to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex located in the inner mitochondrial membrane.[5][9][10] In contrast to BCAT, the BCKDH complex is most active in the liver, with lower activity in muscle and other peripheral tissues.[6][11] This enzymatic distribution necessitates the inter-organ shuttle of α-KIC from its site of production (e.g., muscle) to its primary site of oxidation (liver).[4]

A minor fraction of α-KIC can also be oxidized by the enzyme KIC dioxygenase in the liver to produce β-hydroxy β-methylbutyrate (HMB), a metabolite with recognized roles in muscle protein metabolism.[10][12]

Regulation of Alpha-Ketoisocaproate Production

The endogenous concentration of α-KIC is tightly regulated, primarily at the level of the BCKDH complex, which catalyzes the rate-limiting step in BCAA catabolism.[3][9] This regulation occurs through two main mechanisms:

-

Reversible Phosphorylation: The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2][9] A dedicated BCKD kinase (BCKDK) phosphorylates the E1α subunit of the complex, leading to its inactivation.[6][13] Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm) , dephosphorylates and activates the complex.[6]

-

Allosteric Inhibition: The BCKD kinase is allosterically inhibited by the branched-chain keto acids themselves, with α-KIC being the most potent inhibitor.[2][3][6] This creates a feedback mechanism where an accumulation of α-KIC (resulting from high leucine levels) inhibits the kinase, thereby promoting the activation of the BCKDH complex and stimulating its own degradation.[3][14]

Quantitative Data on Alpha-Ketoisocaproate

The concentration of α-KIC in biological fluids and tissues is a key indicator of BCAA metabolic status. The following tables summarize quantitative data from the literature.

Table 1: Concentrations of α-Ketoisocaproate in Plasma/Blood

| Species | Condition | Concentration (µM) | Reference |

| Rat | Fed (stock diet) | 12.4 ± 0.7 | [6] |

| Rat | Starved (3 days) | Increased 1.4 to 2-fold | [6] |

| Rat | Diabetic | Increased 1.4 to 2-fold | [6] |

| Human | Healthy Adults | Correlated with Leucine | [15] |

| Human | Maple Syrup Urine Disease | Significantly elevated | [6] |

Table 2: Concentrations of α-Ketoisocaproate in Tissues

| Species | Tissue | Concentration | Reference |

| Rat | Skeletal Muscle | Accumulates; 35-72% of plasma | [6][16] |

| Rat | Liver | Very low / near undetectable | [6][16] |

| Rat | Heart | Low, near undetectable | [6] |

| Rat | Kidney | Detectable amounts | [16] |

| Rat | Brain | Very low; releases KIC | [16] |

| Dog | Liver | Very low | [16] |

| Dog | Brain | Lower than liver | [16] |

| K562 Cells | Intracellular | 1.55–316 pmol/1 × 10^6 cells | [17] |

Table 3: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate/Inhibitor | Species/Tissue | Parameter | Value | Reference |

| BCAT | Leucine | Rat Astrocytes | Km | 58 µM | [1] |

| BCAT | Leucine | Rat Astrocytes | Vmax | ~2.0 nmol/mg protein/min | [1] |

| BCKD Kinase | α-Ketoisocaproate | Rabbit Liver | I₅₀ | 0.065 mM | [14] |

| BCKD Kinase | α-Keto-β-methylvalerate | Rabbit Liver | I₅₀ | 0.49 mM | [14] |

| BCKD Kinase | α-Ketoisovalerate | Rabbit Liver | I₅₀ | 2.5 mM | [14] |

Experimental Protocols for Alpha-Ketoisocaproate Quantification

Accurate quantification of α-KIC is essential for research in this field. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

General Analytical Workflow

The analysis of α-KIC in biological matrices typically follows a multi-step process involving sample preparation, derivatization (for GC-MS and some HPLC methods), chromatographic separation, and detection.

Protocol 1: Quantification by GC-MS

GC-MS is a highly sensitive and specific method for α-KIC analysis but requires derivatization to make the analyte volatile and thermally stable.[9][19] A common approach is a two-step oximation and silylation.[19]

1. Sample Preparation and Extraction: a. Thaw frozen biological samples (e.g., 50-100 µL plasma or an equivalent amount of tissue homogenate) at room temperature.[20] b. Add a known amount of a suitable internal standard (e.g., stable isotope-labeled α-KIC or 2-ketocaproic acid).[9][10] c. Deproteinize the sample by adding a 3-fold volume of an organic solvent like methanol or by acidification with perchloric or hydrochloric acid.[9][10][18] d. Vortex vigorously and centrifuge at >3000 x g for 10-15 minutes to pellet the precipitated proteins.[10] e. Carefully transfer the supernatant to a new clean glass tube. f. Dry the extract completely under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40-60°C).[9]

2. Derivatization: a. Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to protect the keto group.[10][19] Cap the tube and incubate at 60°C for 30-60 minutes.[10] b. Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to derivatize the carboxyl group.[10][19] Cap tightly, vortex, and incubate at 60°C for another 30 minutes.[10]

3. GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system, typically in splitless mode for maximum sensitivity.[9] b. Gas Chromatography:

- Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

- Carrier Gas: Helium at a constant flow of ~1 mL/min.[10]

- Oven Program: Employ a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.[10] c. Mass Spectrometry:

- Ionization: Use Electron Impact (EI) ionization at 70 eV.[9]

- Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized α-KIC and the internal standard.[9][20]

Protocol 2: Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation (e.g., no derivatization) compared to GC-MS.[18][21]

1. Sample Preparation and Extraction: a. To 100 µL of plasma or tissue homogenate, add a known amount of a stable isotope-labeled internal standard. b. Add 300 µL of a cold extraction solvent (e.g., methanol containing 0.1% formic acid).[18][21] c. Vortex for 2 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes.[21] e. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[18]

- Mobile Phases: Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).[18]

- Gradient: A typical gradient might run from 5% B to 90% B over several minutes to separate α-KIC from other matrix components.[18]

- Flow Rate: A typical flow rate is 0.3 mL/min.[18] b. Tandem Mass Spectrometry:

- Ionization: Use Electrospray Ionization (ESI), typically in negative ion mode for keto acids.

- Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both α-KIC and its labeled internal standard to ensure highly selective and sensitive quantification.

Signaling Pathways and Physiological Roles

α-KIC and its parent amino acid, leucine, are potent activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[22][23] Leucine's activation of mTOR complex 1 (mTORC1) is a key mechanism by which it stimulates muscle protein synthesis.[23] This signaling cascade involves a complex series of interactions, ultimately leading to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the translation of specific mRNAs.[24][25]

Due to its role in leucine metabolism and mTOR signaling, α-KIC has been investigated for its potential to:

-

Stimulate muscle protein synthesis and attenuate muscle atrophy.

-

Serve as a dietary supplement for athletes.

-

Act as a nitrogen-free precursor to leucine in patients with chronic kidney disease or urea (B33335) cycle disorders.[25]

However, chronically elevated levels of BCAAs and their keto-acids, including α-KIC, are associated with insulin resistance, potentially through overstimulation of mTORC1, which can lead to inhibitory feedback on insulin signaling pathways.

Conclusion

The endogenous production of α-ketoisocaproate is a pivotal process in mammalian amino acid metabolism, intricately linked to nutritional status, energy homeostasis, and cellular growth signals. A thorough understanding of its production, regulation, and physiological roles is crucial for researchers in metabolism, nutrition, and drug development. The methodologies detailed in this guide provide a robust framework for the accurate quantification of α-KIC, which is essential for advancing our knowledge of its function in both health and disease and for exploring its therapeutic potential.

References

- 1. Astrocyte leucine metabolism: significance of branched-chain amino acid transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High levels of dietary amino and branched-chain alpha-keto acids alter plasma and brain amino acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of dietary leucine content on the activities of branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase (EC 1.2.4.4) complex in tissues of preruminant lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Simultaneous quantification of plasma levels of alpha-ketoisocaproate and leucine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arteriovenous differences and tissue concentrations of branched-chain ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cusabio.com [cusabio.com]

- 23. Leucine - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Methyl-4-oxopentanoic Acid: Discovery, History, and Core Technical Data

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC). It details the compound's discovery and history, which is intrinsically linked to the elucidation of the metabolic disorder Maple Syrup Urine Disease (MSUD). This document furnishes researchers, scientists, and drug development professionals with in-depth information on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in key biological signaling pathways.

Discovery and History

The discovery of this compound is a pivotal story in the history of metabolic medicine. Its identification is directly linked to the investigation of a rare inherited metabolic disorder.

In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic sweet odor, similar to that of maple syrup.[1][2] This condition was subsequently named Maple Syrup Urine Disease (MSUD).[1][3] A few years later, Dancis and his colleagues identified the accumulating pathogenic compounds as the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine, and their corresponding α-keto acids.[1] By 1960, they had pinpointed the enzymatic defect in MSUD to be at the level of the decarboxylation of these branched-chain α-keto acids.[1][2] this compound was identified as the α-keto acid derived from leucine.[4]

The multienzyme complex responsible for this decarboxylation, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized in 1978.[2] This solidified the understanding of this compound's central role in this critical metabolic pathway. While the initial discovery was in a pathological context, subsequent research has highlighted its broader physiological significance, particularly in nutrient sensing and the regulation of protein metabolism.

Physicochemical Properties

This compound is a branched-chain keto acid.[5] Its structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | α-Ketoisocaproic acid, KIC, 4-Methyl-2-oxopentanoic acid, 2-Oxoisocaproic acid | [5][7] |

| CAS Number | 6641-83-4 | [6] |

| Molecular Formula | C6H10O3 | [6][7] |

| Molecular Weight | 130.14 g/mol | [7][8] |

| Appearance | Pale yellow liquid | [9] |

| Melting Point | 8 - 10 °C | [9] |

| Boiling Point | 165 °C at 40 mmHg | [10] |

| Density | 1.053 - 1.058 g/cm³ | [9] |

| Solubility | Soluble in water (32 mg/mL), ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL) | [7][9] |

Biological Role and Signaling Pathways

This compound is a key metabolic intermediate in the catabolism of the essential amino acid L-leucine.[11][12] This pathway is crucial for energy production and the synthesis of other biomolecules.

Leucine Catabolism

The initial step in leucine degradation is the reversible transamination of L-leucine to this compound, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[11][13] This is a critical regulatory point, as this compound can either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isovaleryl-CoA.[13][14]

mTOR Signaling and Protein Synthesis

This compound, along with leucine, plays a significant role as a nutrient signal, particularly in the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[15][16] The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis.[17][18]

Activation of mTORC1 by this compound leads to the phosphorylation of downstream effectors, such as p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein 1 (4E-BP1), which in turn promotes the initiation of mRNA translation and stimulates protein synthesis, particularly in skeletal muscle.[1][13] However, chronic elevation of this compound has been linked to the development of insulin (B600854) resistance through its effects on the mTORC1 pathway.[16]

Experimental Protocols

Synthesis of this compound from L-Leucine

This protocol describes the conversion of L-leucine to this compound via transamination, a common method for its laboratory-scale synthesis.

Materials:

-

L-leucine

-

α-Ketoglutaric acid

-

Branched-chain amino acid aminotransferase (BCAT) enzyme (commercially available)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Prepare a reaction mixture containing L-leucine, a molar excess of α-ketoglutaric acid, and a catalytic amount of PLP in potassium phosphate buffer.

-

Initiate the reaction by adding the BCAT enzyme.

-

Incubate the mixture at 37°C with gentle agitation for a sufficient time to allow for conversion (monitor by TLC or HPLC).

-

Stop the reaction by acidifying the mixture with HCl to a pH of approximately 2.

-

Extract the product, this compound, from the aqueous solution using ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in biological samples, such as plasma or urine.[18][19][20]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., deuterated this compound)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatization agents:

-

Methoxyamine hydrochloride in pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample.

-

Add the internal standard.

-

Acidify the sample with HCl.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the keto group.

-

Silylation: Add BSTFA with TMCS and incubate to derivatize the carboxylic acid group.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for the derivatized analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples.

-

Calculate the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard.

-

Conclusion

This compound, initially identified as a key metabolite in Maple Syrup Urine Disease, has emerged as a significant molecule in the broader context of metabolic regulation. Its central role in leucine catabolism and its influence on the mTOR signaling pathway underscore its importance in both health and disease. This technical guide provides a foundational understanding of its discovery, properties, and biological functions, along with practical experimental protocols to aid researchers in their ongoing investigations into the multifaceted roles of this important keto acid. Further research into the therapeutic modulation of its metabolic pathways holds promise for the development of novel treatments for a range of metabolic disorders.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Maple syrup urine disease: it has come a long way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 4. The conversion of leucine to alpha-ketoisocaproic acid and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: Ketoleucine (PAMDB000174) [pseudomonas.umaryland.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (2R)-2-Methyl-4-oxopentanoic acid | C6H10O3 | CID 45085341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [oakwoodchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 13. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Gas Chromatography–Mass Spectrometry Reveals Stage-Specific Metabolic Signatures of Ankylosing Spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-4-oxopentanoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxopentanoic acid, also known as α-methyllevulinic acid, is a keto acid of significant interest in metabolic research and as a potential building block in chemical synthesis. Its accumulation is a key diagnostic marker in Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting branched-chain amino acid catabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological role. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

This compound (IUPAC name: this compound; CAS Number: 6641-83-4) is a bifunctional molecule containing both a carboxylic acid and a ketone group. This structure dictates its chemical reactivity and physical properties.

Structural and General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Canonical SMILES | CC(CC(=O)C)C(=O)O | [1] |

| InChI Key | UZTJTTKEYGHTNM-UHFFFAOYSA-N | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Commercially available up to 97% |

Physicochemical Data

| Property | Value | Reference(s) |

| Density | 1.09 g/cm³ | [1] |

| Boiling Point | 165 °C at 40 mmHg | [1] |

| Melting Point | Estimated 50-100 °C | [1] |

| Flash Point | 116.5 °C | [1] |

| pKa (predicted) | 2.65 ± 0.54 | [1] |

| Solubility | Potentially soluble in water and organic solvents | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the literature. The following sections provide plausible methodologies based on established chemical principles and analytical techniques for similar keto acids.

Synthesis of this compound

A common strategy for the synthesis of α-alkylated ketones and carboxylic acids is the alkylation of an enolate or its equivalent. A plausible synthesis of this compound can be envisioned starting from levulinic acid or its ester.

Protocol: Synthesis via Alkylation of Levulinate Ester

-

Esterification of Levulinic Acid: Levulinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This can be achieved by refluxing levulinic acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Enolate Formation: The levulinate ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the kinetic enolate at the α-position.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the enolate solution to introduce the methyl group at the α-carbon.

-

Workup and Hydrolysis: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic product is extracted, and the solvent is removed. The resulting methyl 2-methyl-4-oxopentanoate is then hydrolyzed to the desired carboxylic acid by treatment with an aqueous acid or base.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Analytical Methods

The analysis of this compound in biological matrices typically requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis or to enhance its ionization for LC-MS analysis.

Protocol: GC-MS Analysis of this compound in Biological Samples

-

Sample Preparation (Protein Precipitation): To a biological sample (e.g., plasma, urine), add a four-fold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Extraction: Centrifuge the sample to pellet the precipitated proteins. The supernatant containing the analyte is collected and dried under a stream of nitrogen.

-

Derivatization: The dried extract is derivatized to convert the carboxylic acid and ketone groups into more volatile and thermally stable moieties. A common two-step derivatization involves:

-

Oximation: Reaction with an oximating agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA) to convert the keto group to an oxime.

-

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

-

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the analyte is identified and quantified based on its retention time and characteristic mass fragmentation pattern.

Spectral Data (of Methyl 2-methyl-4-oxopentanoate)

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment (Predicted) |

| ~208 | C=O (ketone) |

| ~175 | C=O (ester) |

| ~52 | -OCH₃ |

| ~45 | -CH₂- |

| ~40 | -CH(CH₃)- |

| ~30 | -C(=O)CH₃ |

| ~18 | -CH(CH₃)- |

Note: Data is for methyl 2-methyl-4-oxopentanoate and is based on typical chemical shifts for similar functional groups.

Mass Spectrum (GC-MS of Methyl Ester)

The mass spectrum of methyl 2-methyl-4-oxopentanoate would be expected to show a molecular ion peak (m/z = 144) and characteristic fragments corresponding to the loss of the methoxy (B1213986) group (m/z = 113), the acetyl group (m/z = 101), and other fragmentation patterns.

Biological Significance and Signaling Pathways

Role in Maple Syrup Urine Disease (MSUD)

This compound is a branched-chain α-keto acid derived from the transamination of the essential amino acid isoleucine. In healthy individuals, it is further metabolized by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. In individuals with MSUD, a deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound, in the blood and urine.[1] This accumulation is neurotoxic and leads to the characteristic symptoms of the disease.

Other Biological Roles and Signaling

As an α-keto acid, this compound may have broader roles in cellular metabolism and signaling beyond its involvement in MSUD. α-Keto acids are known to be involved in:

-

Nitrogen balance and transamination reactions: They can accept amino groups from other amino acids, thereby playing a role in amino acid homeostasis.

-

Energy metabolism: They can be converted to intermediates of the citric acid cycle, contributing to cellular energy production.

-

Redox signaling: Some α-keto acids can influence the cellular redox state.

Further research is needed to elucidate the specific signaling pathways that may be directly modulated by this compound.

Conclusion

This compound is a molecule of considerable interest due to its central role in the pathophysiology of Maple Syrup Urine Disease and its potential as a synthetic intermediate. While a complete experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known properties and plausible experimental methodologies. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully understand its significance and unlock its potential applications in medicine and chemistry.

References

The Central Role of Alpha-Ketoisocaproate in the Pathophysiology of Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs), particularly leucine (B10760876), and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids and tissues.[2] Among these accumulating metabolites, alpha-ketoisocaproate (α-KIC), the keto acid of leucine, is a primary neurotoxic agent driving the severe neurological damage observed in MSUD patients.[1][3][4] This technical guide provides an in-depth exploration of the involvement of α-KIC in MSUD, focusing on its biochemical origins, multifaceted mechanisms of neurotoxicity, and its role as a key biomarker. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and treatment of MSUD.

Biochemical Genesis of Alpha-Ketoisocaproate in MSUD

The catabolism of the essential amino acid leucine is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts leucine and α-ketoglutarate to α-KIC and glutamate (B1630785).[5][6] In healthy individuals, the mitochondrial BCKDH complex subsequently catalyzes the irreversible oxidative decarboxylation of α-KIC to isovaleryl-CoA, a critical and rate-limiting step in leucine degradation.[5][7]

In MSUD, genetic mutations in the genes encoding the subunits of the BCKDH complex (BCKDHA, BCKDHB, DBT, DLD) lead to a severe reduction or absence of its enzymatic activity.[8][9] This metabolic block prevents the degradation of α-KIC, leading to its accumulation and that of other BCAAs and BCKAs.[1][2]

Quantitative Data on Alpha-Ketoisocaproate Accumulation

The concentration of α-KIC in biological fluids is a critical diagnostic and monitoring marker for MSUD. The following tables summarize representative quantitative data on α-KIC levels in various physiological states.

Table 1: Plasma/Serum Alpha-Ketoisocaproate Concentrations

| Condition | α-KIC Concentration (µmol/L) | Reference |

| Healthy Controls | < 100 | [10] |

| Classic MSUD (untreated) | > 1000 | [11][12] |

| Intermediate MSUD | 100 - 1000 | [13] |

| Phenylbutyrate Treatment (in some late-onset MSUD) | Significant Reduction | [14] |

Table 2: Cerebrospinal Fluid (CSF) Alpha-Ketoisocaproate Concentrations in MSUD

| Condition | α-KIC Concentration (µmol/L) | Reference |

| MSUD (Acute Encephalopathy) | Markedly Elevated | [10] |

Pathophysiological Mechanisms of Alpha-Ketoisocaproate Neurotoxicity

The neurotoxicity of α-KIC is multifaceted, impacting numerous critical cellular processes in the brain.[1][10]

Disruption of Brain Energy Metabolism

Alpha-ketoisocaproate significantly impairs mitochondrial function, a cornerstone of neuronal energy production.[3][15] It has been shown to inhibit key enzymes of the citric acid cycle, including α-ketoglutarate dehydrogenase, and components of the electron transport chain.[10][15][16] This disruption of oxidative phosphorylation leads to decreased ATP synthesis and an accumulation of lactate (B86563) in the brain.[10][16]

Induction of Oxidative Stress

The accumulation of α-KIC is strongly associated with increased oxidative stress in the brain.[4][17] It stimulates the production of reactive oxygen species (ROS) and lipid peroxidation, while simultaneously reducing the brain's antioxidant defenses by inhibiting enzymes such as glutathione (B108866) peroxidase.[4][17] This oxidative damage contributes to neuronal injury and the neuropathological findings in MSUD.[17][18]

Alterations in Neurotransmitter Homeostasis

Alpha-ketoisocaproate disrupts the delicate balance of neurotransmitters in the brain.[10] By acting as a nitrogen acceptor, it can drive the transamination of glutamate to α-ketoglutarate, leading to a depletion of the brain's primary excitatory neurotransmitter, glutamate, as well as the inhibitory neurotransmitter GABA.[10][19] This imbalance is thought to contribute to the seizures and encephalopathy seen in MSUD.[1]

Impaired Myelination and Neuronal Growth

The neurochemical disturbances caused by α-KIC and leucine interfere with myelin synthesis and neuron growth.[10] This is partly due to the competitive inhibition of the transport of other large neutral amino acids across the blood-brain barrier, which are essential precursors for neurotransmitters and for protein synthesis required for brain development.[10]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Leucine Catabolism and MSUD Pathophysiology

Caption: Leucine catabolism pathway and the metabolic block in MSUD leading to α-KIC accumulation.

Mechanisms of Alpha-Ketoisocaproate Induced Neurotoxicity

Caption: The multifaceted mechanisms of α-KIC-induced neurotoxicity in MSUD.

Experimental Workflow for MSUD Diagnosis and Research

Caption: A typical experimental workflow for the diagnosis of MSUD and subsequent research.

Detailed Experimental Protocols

Quantification of Alpha-Ketoisocaproate in Plasma using HPLC

This protocol provides a general framework for the analysis of α-KIC in plasma.

1. Sample Preparation:

- Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

- To 100 µL of plasma, add 10 µL of an internal standard (e.g., α-ketovaleric acid).

- Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the mobile phase.

2. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 210 nm.

- Injection Volume: 20 µL.

3. Quantification:

- Generate a calibration curve using standards of known α-KIC concentrations.

- Calculate the concentration of α-KIC in the plasma samples by comparing the peak area ratio of α-KIC to the internal standard against the calibration curve.[5]

Measurement of BCKDH Complex Activity in Fibroblasts

This protocol outlines a method for determining BCKDH activity in cultured fibroblasts.

1. Cell Culture and Homogenization:

- Culture patient and control fibroblasts to confluency.

- Harvest cells by trypsinization, wash with phosphate-buffered saline, and pellet by centrifugation.

- Resuspend the cell pellet in an ice-cold extraction buffer (e.g., containing phosphate (B84403) buffer, EDTA, and protease inhibitors).

- Lyse the cells by sonication or freeze-thawing.

- Centrifuge the lysate at 600 x g for 10 minutes at 4°C to remove cellular debris. The supernatant contains the mitochondrial fraction.

2. Enzyme Activity Assay:

- The assay measures the production of NADH from the oxidative decarboxylation of a BCKA substrate.[20]

- The reaction mixture (in a 96-well plate or cuvette) contains the cell lysate, cofactors (e.g., NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate), and a substrate (e.g., α-keto[1-¹³C]isocaproate or α-ketoisovalerate).[21][22]

- The reaction is initiated by the addition of the substrate.

- The rate of NADH production is monitored spectrophotometrically by the increase in absorbance at 340 nm.[20][22]

- Alternatively, a more sensitive method using a labeled substrate like α-keto[1-¹³C]isocaproate can be employed, where the released ¹³CO₂ is measured by gas chromatography-isotope ratio mass spectrometry.[21]

3. Data Analysis:

- Calculate the specific activity of the BCKDH complex as nmol of NADH produced per minute per milligram of protein.

- Protein concentration in the cell lysate is determined using a standard method (e.g., Bradford assay).

Therapeutic Implications and Future Directions

The central role of α-KIC in MSUD neuropathology makes it a prime target for therapeutic intervention. Current management relies heavily on dietary restriction of BCAAs to limit the production of α-KIC.[23][24] However, this approach is challenging and does not always prevent long-term neurological complications.

Future therapeutic strategies may focus on:

-

Enhancing Residual BCKDH Activity: For patients with some residual enzyme function, small molecule chaperones or activators could be developed.

-

Gene Therapy: Replacing the defective gene to restore BCKDH function is a promising long-term solution.[25]

-

Enzyme Replacement Therapy: While challenging due to the mitochondrial localization of the BCKDH complex, novel delivery systems are being explored.

-

Targeting Downstream Neurotoxic Pathways: Developing drugs that mitigate the downstream effects of α-KIC, such as oxidative stress and mitochondrial dysfunction, could offer neuroprotection.[1]

Conclusion

Alpha-ketoisocaproate is a key pathogenic molecule in Maple Syrup Urine Disease, driving the severe neurological manifestations of the disorder. Its accumulation due to deficient BCKDH activity leads to a cascade of detrimental effects, including impaired energy metabolism, oxidative stress, and neurotransmitter imbalance. A thorough understanding of the biochemical and cellular consequences of elevated α-KIC is paramount for the development of novel and more effective therapies for MSUD. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this devastating disease and improving patient outcomes.

References

- 1. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 2. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCKDHA gene: MedlinePlus Genetics [medlineplus.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oral enzyme therapy for maple syrup urine disease (MSUD) suppresses plasma leucine levels in intermediate MSUD mice and healthy nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenylbutyrate therapy for maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Ketoisocaproic Acid Disrupts Mitochondrial Bioenergetics in the Brain of Neonate Rats: Molecular Modeling Studies of α-ketoglutarate Dehydrogenase Subunits Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute and long-term effects of intracerebroventricular administration of α-ketoisocaproic acid on oxidative stress parameters and cognitive and noncognitive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. bmrservice.com [bmrservice.com]

- 21. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Animal models of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. clinicforspecialchildren.org [clinicforspecialchildren.org]

The Central Role of Branched-Chain Amino Acid Aminotransferase (BCAT) in α-Ketoisocaproate (KIC) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain amino acid aminotransferase (BCAT) is a pivotal enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine (B10760876), isoleucine, and valine to their respective α-keto acids. This guide focuses on the critical function of BCAT in the synthesis of α-ketoisocaproate (KIC) from leucine, a reaction with profound implications for cellular signaling, nitrogen homeostasis, and the pathophysiology of various diseases, including cancer and metabolic disorders. This document provides a comprehensive overview of the BCAT-mediated synthesis of KIC, including detailed quantitative data, experimental protocols, and visualizations of the associated biochemical pathways to support advanced research and therapeutic development.

Introduction to BCAT and KIC Synthesis

The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is initiated by the action of branched-chain amino acid aminotransferases (BCATs).[1] These enzymes are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[2] The BCAT-catalyzed reaction is a reversible transamination process that interconverts BCAAs and their corresponding branched-chain α-keto acids (BCKAs).[3]

Specifically, this guide focuses on the synthesis of α-ketoisocaproate (KIC) from L-leucine. This reaction involves the transfer of an amino group from L-leucine to α-ketoglutarate (α-KG), resulting in the formation of KIC and L-glutamate.[4] This process is fundamental to nitrogen balance within the body and is a key regulatory point in cellular metabolism.[5]

In mammals, two primary isoforms of BCAT exist with distinct subcellular localizations and tissue distributions:

-

BCAT1 (BCATc): A cytosolic enzyme predominantly found in the brain, placenta, and ovarian tissues.[6][7]

-

BCAT2 (BCATm): A mitochondrial enzyme that is widely expressed in most tissues, with notable activity in skeletal muscle, kidney, and pancreas.[7][8]

The differential expression of these isoforms suggests specialized roles in various physiological and pathological processes.[9][10]

Quantitative Data on BCAT-Mediated KIC Synthesis

The efficiency and substrate affinity of the BCAT isoforms are critical parameters in understanding their contribution to KIC synthesis. The following tables summarize the available kinetic data for human BCAT1 and BCAT2. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax), with a lower Km indicating a higher affinity.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Human BCAT1 (cytosolic) | L-Leucine | ~1 | Data not available |

| α-Ketoglutarate | 0.6 - 3 | Data not available | |

| α-Ketoisocaproate (KIC) | Data not available | Data not available | |

| L-Glutamate | Data not available | Data not available | |

| Human BCAT2 (mitochondrial) | L-Leucine | ~1 | >3.5 (as specific activity in pmol/min/µg) |

| α-Ketoglutarate | 0.6 - 3 | Data not available | |

| α-Ketoisocaproate (KIC) | Data not available | Data not available | |

| L-Glutamate | Data not available | Data not available |

Note: Specific Vmax values for purified human BCAT isoforms are not consistently reported in the literature; however, the specific activity of recombinant human BCAT2 has been measured. The Km values for α-ketoglutarate can vary depending on the amino acid substrate.[11]

Signaling Pathways and Physiological Relevance

The interplay between BCAT, KIC, and cellular signaling pathways is an area of intense research, particularly in the context of cancer and metabolic diseases.

The mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] The conversion of leucine to KIC by BCAT can modulate mTORC1 activity.[8] In certain cancers, elevated BCAT1 expression is linked to the activation of mTOR signaling, which promotes tumor growth and survival.[6]

Glutamate Metabolism and Neurotransmission

In the brain, where BCAT1 is prominently expressed, the synthesis of KIC is coupled with the production of glutamate, the primary excitatory neurotransmitter.[10] This process is crucial for maintaining the brain's nitrogen balance and has implications for neurological disorders.[3]

Cancer Metabolism

Many cancers exhibit altered BCAA metabolism, with BCAT1 often being overexpressed in tumors such as glioblastoma and breast cancer.[5][9] This upregulation can lead to increased KIC production and contribute to tumor progression by providing building blocks for synthesis and influencing key signaling pathways.[5]

Experimental Protocols

Accurate measurement of BCAT activity and KIC synthesis is essential for research in this field. The following are detailed methodologies for key experiments.

Spectrophotometric Assay for BCAT Activity

This continuous, coupled-enzyme assay measures the rate of KIC production from leucine and α-ketoglutarate. The KIC formed is then reduced back to leucine by leucine dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the BCAT activity.[1]

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.05% Tween-20

-

L-Leucine solution (100 mM stock)

-

α-Ketoglutarate solution (100 mM stock)

-

NADH solution (10 mM stock)

-

Leucine Dehydrogenase (e.g., from Bacillus species)

-

Ammonium chloride (NH₄Cl) solution

-

Purified BCAT enzyme or cell/tissue homogenate

Procedure:

-

Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

-

Assay Buffer

-

L-Leucine (final concentration, e.g., 2-10 mM)

-

α-Ketoglutarate (final concentration, e.g., 1-5 mM)

-

NADH (final concentration, e.g., 0.2 mM)

-